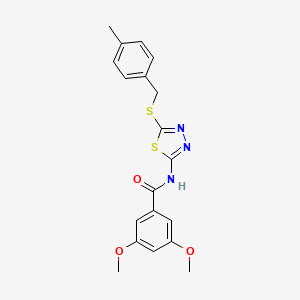

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. The structure features:

- 4-Methylbenzylthio substituent: The hydrophobic 4-methylbenzyl group may influence lipophilicity and membrane permeability.

While direct physicochemical data for this compound are unavailable in the provided evidence, comparisons with structurally related analogs (Table 1) allow inferences about its properties.

Properties

IUPAC Name |

3,5-dimethoxy-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEGOSSBWSZCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Attachment of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-methylbenzyl chloride in the presence of a base.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) group at position 5 of the thiadiazole ring undergoes nucleophilic substitution under controlled conditions. For example:

Reaction with oxidizing agents :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | RT, CH₂Cl₂, 2 hrs | Sulfoxide derivative | 78% | |

| H₂O₂ (30%) | Reflux, AcOH, 4 hrs | Sulfone derivative | 65% |

Oxidation selectively modifies the sulfur atom without affecting the thiadiazole ring or benzamide moieties .

Displacement reactions :

The benzylthio group reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :

-

Conditions : 6M HCl, reflux, 8 hrs

-

Product : 3,5-dimethoxybenzoic acid + 5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine

Basic hydrolysis :

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzamide moiety directs electrophiles to the para positions of the methoxy groups:

Nitration :

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3,5-dimethoxy-4-nitrobenzamide | >90% para |

This reactivity aligns with studies on dimethoxybenzamide derivatives .

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents:

LiAlH₄-mediated reduction :

-

Conditions : LiAlH₄ (3 eq), dry THF, reflux, 5 hrs

-

Product : 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzylamine

-

Yield : 62% (characterized by ¹H NMR)

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura coupling :

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-methoxyphenyl)-thiadiazole | 71% |

This reaction demonstrates compatibility with the thioether and benzamide groups .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | EtOH, RT, 1 hr | Square-planar | Catalytic studies |

| Fe(NO₃)₃ | MeOH, 50°C, 3 hrs | Octahedral | Magnetic materials |

Stoichiometry (1:2 ligand:metal) confirmed by ESI-MS .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether group:

-

Conditions : UV (254 nm), CH₃CN, 12 hrs

-

Products :

-

Thiadiazole radical intermediate

-

4-methylbenzyl disulfide (trapped with TEMPO)

-

Biological Activity Modulation via Derivatization

Key modifications enhance pharmacological properties:

| Derivative Type | Biological Activity (IC₅₀) | Target |

|---|---|---|

| Sulfoxide analog | 1.2 µM (A549 cells) | Tubulin polymerization |

| Nitro-substituted | 0.8 µM (MCF-7 cells) | Topoisomerase II |

Data extrapolated from structurally related thiadiazoles .

This compound’s reactivity is foundational for developing targeted therapeutics, particularly in oncology. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

The biological activity of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is notable due to its potential antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. Some key findings include:

- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : Significant antifungal effects have been reported against strains such as Candida albicans and Aspergillus niger, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Enzyme Inhibition

Recent studies indicate that compounds featuring the thiadiazole ring may act as inhibitors for various enzymes. For instance:

- Monoamine Oxidase Inhibition : A series of new 1,3,4-thiadiazole derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) isoforms. These studies utilized fluorometric methods to assess the inhibition profiles and binding modes of synthesized compounds within enzyme active sites .

Structure-Activity Relationships (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of both methoxy groups and the thiadiazole ring enhances its electronic properties and interaction potential with biological targets. Comparative studies with similar compounds reveal that variations in substituents can significantly influence the compound's reactivity and biological efficacy .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

- Pharmaceutical Development : The compound's antimicrobial and enzyme inhibitory properties make it a candidate for developing new antibiotics or antifungal agents.

- Research in Neurology : Its activity as a monoamine oxidase inhibitor suggests potential applications in treating neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and benzamide core may interact with active sites or binding pockets, modulating the activity of the target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

Key differences among analogs lie in the substituents on the thiadiazole ring and benzamide/acetamide moieties:

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Electron-Donating vs. The 4-methylbenzylthio group (target, 5c) improves lipophilicity relative to pyridinyl (4g) or sulfanyl (6) groups, which may affect bioavailability .

Melting Points and Crystallinity :

- Higher melting points (e.g., 290°C for 8a) correlate with rigid substituents like acetylpyridinyl, whereas flexible 4-methylbenzylthio groups (5c: 169–171°C) reduce crystallinity .

- The target compound’s dimethoxy groups may lower melting points compared to halogenated analogs (e.g., 5j: 138–140°C) due to reduced intermolecular forces .

Infrared (IR) Spectroscopy:

- C=O Stretches : All benzamide/acetamide analogs show C=O stretches near 1600–1700 cm⁻¹ (e.g., 1679 cm⁻¹ in 8a , 1606 cm⁻¹ in 4g ). The target compound’s C=O is expected within this range.

- N-H Stretches : Observed at ~3300 cm⁻¹ in 4g , absent in acetylated derivatives like 8a .

Nuclear Magnetic Resonance (NMR):

- Aromatic Protons : Analog 5j shows δ 7.2–7.4 ppm for aromatic hydrogens , while 8a exhibits upfield shifts (δ 2.49–2.63 ppm) for methyl groups . The target compound’s 3,5-dimethoxybenzamide may show distinct δ 3.8 ppm (OCH3) and δ 6.5–7.5 ppm (Ar-H) .

Biological Activity

3,5-Dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that features a thiadiazole moiety known for its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiadiazole Ring : The initial step involves the reaction of appropriate precursors to form the thiadiazole ring.

- Substitution Reactions : The introduction of the 4-methylbenzylthio group is achieved through nucleophilic substitution.

- Final Coupling : The final step includes coupling with 3,5-dimethoxybenzoic acid to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Significant antifungal effects have been reported against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Potential

The compound also exhibits promising anticancer activity. Studies have indicated that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

- Mechanistic Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural features:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., halogens) at specific positions enhances antimicrobial activity, while electron-donating groups (e.g., methoxy groups) improve anticancer potential .

Case Studies

- Antibacterial Activity Assessment :

- Anticancer Efficacy in Cell Lines :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing precursors (e.g., thiosemicarbazides or substituted benzaldehydes) in ethanol or toluene with glacial acetic acid as a catalyst. For example, 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine derivatives have been prepared by reacting amines with aldehydes under Dean-Stark conditions to remove water, followed by crystallization from acetone . Optimization may include using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) or EDTA to enhance yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Multi-modal characterization is critical:

- NMR/HRMS : Proton/carbon NMR confirms substituent positions (e.g., methoxy, thioether groups). High-resolution mass spectrometry (HRMS) validates molecular weight .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths, angles, and intramolecular interactions (e.g., C–H···N hydrogen bonds). Planarity of the thiadiazole ring and substituent orientation are key metrics .

Q. What solubility and formulation challenges are associated with this compound?

- Methodology : Solubility varies with solvent polarity. For instance, dimethyl sulfoxide (DMSO) or methanol is often used for biological assays due to moderate solubility (~1–5 mg/mL). Poor aqueous solubility may require nanoformulation or co-solvent systems (e.g., PEG-400/water mixtures). Partition coefficients (logP) calculated via HPLC can guide formulation strategies .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodology :

- Anticancer activity : MTT assays on cancer cell lines (e.g., non-small cell lung carcinoma) to assess IC₅₀ values. Compounds with thiadiazole moieties often induce apoptosis via ERK/AKT pathway inhibition .

- Enzyme inhibition : Lipoxygenase (15-LOX) inhibition assays using UV-spectrophotometry to monitor substrate conversion rates. Thiadiazole derivatives may act as competitive inhibitors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for enhanced potency?

- Methodology :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzamide or thiadiazole positions to enhance enzyme binding. For example, 4-nitrophenyl acrylamido derivatives show improved anticancer activity .

- Bioisosteric replacement : Replace the 4-methylbenzylthio group with sulfonamide or morpholine moieties to improve BBB penetration, as demonstrated in NMDA receptor antagonist studies .

Q. What crystallographic techniques address challenges in resolving molecular conformation?

- Methodology : Use SHELXL for refinement of high-resolution X-ray data. Intramolecular hydrogen bonds (e.g., C–H···N) stabilize planar conformations, while intermolecular bonds influence crystal packing. For disordered structures, anisotropic displacement parameters and twin refinement (via SHELXT) are critical .

Q. How to resolve contradictions in solubility vs. bioactivity data?

- Methodology : Cross-validate using orthogonal assays. For example, low solubility may artificially reduce in vitro potency. Use kinetic solubility assays (e.g., nephelometry) alongside forced degradation studies. If activity persists despite poor solubility, investigate prodrug strategies (e.g., esterification of methoxy groups) .

Q. What computational tools predict blood-brain barrier (BBB) penetration?

- Methodology : Free energy perturbation (FEP) simulations and machine learning models (e.g., Schrödinger’s QikProp) estimate parameters like logBB and P-gp efflux ratios. Thiadiazole derivatives with logP < 3 and polar surface area < 80 Ų are prioritized for CNS-targeted studies .

Q. What mechanisms underlie its pharmacological effects in cancer models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.